Methyl isoquinoline-1-carboxylate hcl
Overview
Description
Methyl isoquinoline-1-carboxylate hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
Target of Action
Methyl isoquinoline-1-carboxylate hcl is a derivative of the quinoline family . Quinolines have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . .
Mode of Action
Quinolines and isoquinolines, to which this compound is related, are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π -aromatic and delocalized systems .
Biochemical Pathways
Quinolines and their derivatives have been reported to have potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isoquinoline-1-carboxylate hydrochloride typically involves the esterification of isoquinoline-1-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the conversion to its hydrochloride salt. One common method involves the use of sulfuric acid as a catalyst for the esterification reaction. The reaction is carried out under reflux conditions, and the resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl isoquinoline-1-carboxylate hydrochloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl isoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction reactions can convert it to isoquinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Methyl isoquinoline-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of methyl isoquinoline-1-carboxylate hydrochloride, known for its aromatic properties and use in various chemical reactions.
Quinoline: A structurally similar compound with a nitrogen atom in a different position, widely used in medicinal chemistry.
Indole: Another heterocyclic compound with a similar ring structure, known for its biological activity.
Uniqueness
Methyl isoquinoline-1-carboxylate hydrochloride is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Properties
IUPAC Name |
methyl isoquinoline-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTYDYADLUQSJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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